Cas no 10565-77-2 (1H-Indene-1-propanamine,N,3-dimethyl-1-phenyl-, hydrochloride (1:1))

1H-Indene-1-propanamine,N,3-dimethyl-1-phenyl-, hydrochloride (1:1) structure
10565-77-2 structure
Product Name:1H-Indene-1-propanamine,N,3-dimethyl-1-phenyl-, hydrochloride (1:1)
CAS No:10565-77-2
MF:C20H24ClN
MW:313.86426448822
CID:147612
PubChem ID:114411
Update Time:2025-04-19

1H-Indene-1-propanamine,N,3-dimethyl-1-phenyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-1-propanamine,N,3-dimethyl-1-phenyl-, hydrochloride (1:1)
    • 1,4-diethylbenzene
    • AGN-PC-0CQERS
    • Benzene, 1,4-diethyl-
    • Benzene, p-diethyl-
    • EINECS 203-265-2
    • HSDB 4083
    • p-Diethylbenzene
    • p-Ethylethylbenzene
    • N-Methyl-3-(3-methyl-1-phenyl-1H-inden-1-yl)propan-1-amine--hydrogen chloride (1/1)
    • 10565-77-2
    • Indene, 3-methyl-1-(3-methylaminopropyl)-1-phenyl-, hydrochloride
    • Indene-1-propylamine, N,3-dimethyl-1-phenyl-, hydrochloride
    • DTXSID80909663
    • Propylamine, N-methyl-3-(3-methyl-1-phenylinden-1-yl)-, hydrochloride
    • LU 3-065
    • Inchi: 1S/C20H23N.ClH/c1-16-15-20(13-8-14-21-2,17-9-4-3-5-10-17)19-12-7-6-11-18(16)19;/h3-7,9-12,15,21H,8,13-14H2,1-2H3;1H
    • InChI Key: MWIPQHBQBXDRQA-UHFFFAOYSA-N
    • SMILES: Cl.N(C)CCCC1(C2C=CC=CC=2)C=C(C)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 313.16
  • Monoisotopic Mass: 313.16
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 366
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Boiling Point: 392.9°C at 760 mmHg
  • Flash Point: 178.7°C
  • LogP: 2.81140
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